((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid
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Overview
Description
((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenylacetic acid, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring and indole moiety may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar functional groups but lacking the thiazolidinone and indole moieties.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Uniqueness
The uniqueness of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N2O6S2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H20N2O6S2/c1-30-16-8-7-13(11-17(16)31-2)9-10-24-22(29)20(33-23(24)32)19-14-5-3-4-6-15(14)25(21(19)28)12-18(26)27/h3-8,11H,9-10,12H2,1-2H3,(H,26,27)/b20-19- |
InChI Key |
VFRPXAAKDVOLRO-VXPUYCOJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=S)OC |
Origin of Product |
United States |
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